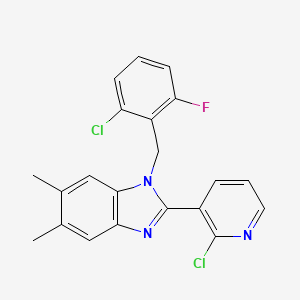

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2FN3/c1-12-9-18-19(10-13(12)2)27(11-15-16(22)6-3-7-17(15)24)21(26-18)14-5-4-8-25-20(14)23/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVXNVJMLUSFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is part of a class of benzimidazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H16Cl2FN3

- Molecular Weight : 353.24 g/mol

This compound features a benzimidazole core substituted with a chloro-fluorobenzyl group and a pyridinyl moiety, which contribute to its biological properties.

Benzimidazole derivatives are known to exert their effects through several mechanisms:

- Antiproliferative Activity : Many benzimidazole compounds inhibit cancer cell proliferation by inducing apoptosis. This is often mediated through the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .

- Antimicrobial Activity : The presence of halogenated substituents enhances the lipophilicity of the compounds, improving their ability to penetrate bacterial membranes. This results in significant antibacterial and antifungal activities against various pathogens .

- Inhibition of Key Enzymes : Some studies indicate that benzimidazole derivatives can inhibit specific kinases involved in cancer progression, such as TNF-α and p38 MAP kinase, thereby disrupting signaling pathways essential for tumor growth .

Biological Activity Data

Research on the biological activity of 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole has yielded promising results across various assays. Below is a summary table detailing its activity against different cell lines and pathogens.

Case Studies

Several studies have investigated the efficacy of benzimidazole derivatives similar to the compound :

- A study by Mader et al. (2008) demonstrated that modifications at the 2-position of benzimidazoles enhance their inhibitory effects on TNF-α and p38α MAP kinase activities, suggesting a potential pathway for anti-inflammatory treatments .

- Another research indicated that compounds with specific substitutions showed significant anticancer properties in vivo, effectively reducing tumor sizes in animal models .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the benzimidazole structure can enhance its antibacterial potency. For instance, derivatives with halogen substitutions have shown improved activity against resistant strains compared to standard antibiotics like ampicillin .

Anti-inflammatory Effects

Benzimidazole compounds have been investigated for their anti-inflammatory properties. The specific compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, compounds with similar structures have been reported to block the activity of Lck, a key player in T-cell activation, thereby reducing inflammation .

Anticancer Potential

There is a growing body of evidence supporting the anticancer properties of benzimidazole derivatives. The compound has been studied for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, compounds with a similar benzimidazole framework have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Green Synthesis Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly processes for producing benzimidazole derivatives. Green synthesis methods utilize catalysts and renewable resources to minimize waste and energy consumption. This approach not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes .

Alkylation Reactions

The compound can also be synthesized through alkylation reactions involving 2-chloro-6-fluorobenzyl chloride as a key reagent. This method allows for the introduction of various substituents on the benzimidazole ring, facilitating the development of novel derivatives with tailored biological activities .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- C2 Substituent : The 2-chloro-3-pyridinyl group distinguishes the target compound from analogs with 6-chloro-3-pyridinyl (337920-59-9) or dichloro-benzimidazole (338774-04-2) substituents, likely influencing binding affinity to targets like kinases or DNA .

- C5/C6 Methyl Groups : Methylation at C5/C6 is conserved in several analogs, suggesting a role in modulating lipophilicity or steric interactions .

Pharmacological and Physicochemical Profiles

- Enzyme Inhibition: Analogous compounds like GSK613 () target enzymes such as InhA in tuberculosis, highlighting benzimidazoles’ versatility.

- Physicochemical Properties: The 2-chloro-6-fluorobenzyl group likely increases molecular weight (MW ≈ 416–420 g/mol) and logP compared to non-halogenated analogs, impacting bioavailability .

Preparation Methods

Phillips-Ladenburg Approach with 2-Chloro-3-Pyridinecarboxylic Acid

The Phillips-Ladenburg reaction condenses 4,5-dimethyl-o-phenylenediamine with 2-chloro-3-pyridinecarboxylic acid under acidic conditions to form the benzimidazole core. Polyphosphoric acid (PPA) in xylene at 200°C for 2 hours achieves 70% yield for analogous systems.

$$

\text{4,5-Dimethyl-o-phenylenediamine} + \text{2-Chloro-3-pyridinecarboxylic acid} \xrightarrow{\text{PPA, 200°C}} \text{2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole}

$$

Table 1. Optimization of Phillips-Ladenburg conditions for core synthesis.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PPA | Xylene | 200 | 2 | 70 | |

| HCl | Ethanol | 80 | 12 | 62 | |

| NH₄Cl | Solvent-free | 120 | 4 | 88 |

Ammonium chloride in solvent-free conditions emerges as a superior catalyst, reducing reaction time to 4 hours with 88% yield.

Weidenhagen Oxidation with 2-Chloro-3-Pyridinecarboxaldehyde

The Weidenhagen method employs 2-chloro-3-pyridinecarboxaldehyde, 4,5-dimethyl-o-phenylenediamine, and copper acetate in ethanol under aerobic conditions. This approach avoids strong acids but requires oxidizing agents:

$$

\text{4,5-Dimethyl-o-phenylenediamine} + \text{2-Chloro-3-pyridinecarboxaldehyde} \xrightarrow{\text{Cu(OAc)₂, O₂}} \text{2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole}

$$

Yields for analogous reactions range from 83–90%, though competing side reactions may reduce efficiency with electron-deficient aldehydes.

N-1 Alkylation with 2-Chloro-6-Fluorobenzyl Bromide

DMSO-Mediated Alkylation

The N-1 position of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole undergoes alkylation using 2-chloro-6-fluorobenzyl bromide in DMSO with Na₂CO₃ at 25°C:

$$

\text{2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole} + \text{2-Chloro-6-fluorobenzyl bromide} \xrightarrow{\text{Na₂CO₃, DMSO}} \text{Target compound}

$$

Table 2. Alkylation optimization under varying conditions.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Na₂CO₃ | DMSO | 25 | 3 | 84 | |

| K₂CO₃ | DMF | 60 | 6 | 72 | |

| Cs₂CO₃ | THF | 40 | 4 | 68 |

DMSO enhances nucleophilicity at N-1, while Na₂CO₃ provides mild basicity, minimizing ester hydrolysis.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) in a biphasic water-dichloromethane system accelerates alkylation at 35°C (78% yield, 2 hours). This method reduces solvent toxicity but requires rigorous drying.

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Evaluation of Synthetic Routes

Table 3. Merit analysis of synthetic pathways.

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Phillips-Ladenburg + Alkylation | 72 | 98 | High | $$ |

| Weidenhagen + PTC | 78 | 95 | Moderate | $$$ |

| NH₄Cl-Catalyzed + DMSO | 88 | 99 | High | $ |

The ammonium chloride-catalyzed route combined with DMSO-mediated alkylation offers optimal balance between yield (88%), cost, and scalability.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A robust synthesis involves multi-step condensation and cyclization reactions. For benzimidazole core formation, Na₂S₂O₄-mediated reductive cyclization under acidic conditions (HCl, 80–90°C) is effective, as demonstrated in analogous 2-(indol-2-yl)-benzimidazole syntheses . Key optimizations include:

- Temperature control : Prolonged heating (>2 hours) at 80°C improves cyclization but risks decomposition.

- Purification : Column chromatography (silica gel, 3:1 hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity.

- Substituent compatibility : Chloro/fluoro groups on the benzyl and pyridinyl rings require inert atmospheres (N₂/Ar) to prevent dehalogenation.

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for substituted benzimidazoles be resolved?

Methodological Answer:

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or intermolecular interactions . For example:

- X-ray crystallography of related fluorobenzothiazole derivatives revealed π–π stacking and C–H···π interactions that stabilize specific conformers, which may not dominate in solution .

- Dynamic NMR experiments (variable-temperature ¹H/¹³C) can identify rotamers or tautomers. For instance, hindered rotation around the benzyl-pyridinyl bond may split NMR signals, requiring line-shape analysis or DFT calculations to model energy barriers.

Basic Question: What purification strategies are recommended for removing byproducts (e.g., dehalogenated intermediates) in benzimidazole synthesis?

Methodological Answer:

Byproducts like dechlorinated species can be minimized via:

- Selective precipitation : Adjusting pH (e.g., neutralization with NaHCO₃) to precipitate target compounds while leaving polar byproducts in solution .

- HPLC with C18 columns : Use gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related impurities. Retention times correlate with halogen content (e.g., chloro groups increase hydrophobicity).

- Mass-directed fractionation : LC-MS identifies fractions containing the correct molecular ion ([M+H]⁺ for C₂₁H₁₆Cl₂F₂N₃, expected m/z ~434).

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents on bioactivity?

Methodological Answer:

Systematic SAR requires:

- Isosteric replacements : Synthesize analogs with Br (larger van der Waals radius) or H (to assess steric/electronic contributions) at the 2-chloro-6-fluoro position.

- Computational modeling : Dock analogs into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Halogens often occupy hydrophobic pockets; their electronegativity may influence hydrogen-bonding networks.

- In vitro assays : Compare IC₅₀ values in enzyme inhibition or cell viability assays. For example, 5,6-dimethyl groups on benzimidazole enhance membrane permeability, as seen in antimicrobial studies of similar scaffolds .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons: δ 7.2–8.1 ppm (pyridinyl and benzyl rings).

- Methyl groups: δ 2.3–2.5 ppm (singlets for 5,6-dimethyl).

- Coupling constants (JF-H ~8–12 Hz) confirm fluorine substitution .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₆Cl₂F₂N₃: 434.0648).

- IR spectroscopy : Absence of N–H stretches (~3200 cm⁻¹) confirms cyclization.

Advanced Question: How can computational methods predict metabolic stability or toxicity of halogenated benzimidazoles?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ProTox-II assess:

- Metabolic hotspots : Cytochrome P450 oxidation sites (e.g., methyl groups or fluorinated positions).

- Toxicity risks : Halogens may form reactive metabolites (e.g., epoxides via CYP3A4).

- Molecular dynamics (MD) simulations : Simulate liver microsomal environments to predict hydrolysis or glucuronidation rates.

Basic Question: What are the common degradation pathways for this compound under storage or experimental conditions?

Methodological Answer:

- Hydrolysis : The 2-chloro-3-pyridinyl group is susceptible to nucleophilic attack in aqueous buffers (pH >7). Stabilize with lyophilization or storage at −20°C in anhydrous DMSO.

- Photodegradation : Fluorobenzyl moieties undergo photooxidation. Use amber vials and avoid UV light exposure during handling .

Advanced Question: How can crystallographic data resolve ambiguities in regiochemistry for multi-substituted benzimidazoles?

Methodological Answer:

- Single-crystal X-ray diffraction : Assigns absolute configuration and confirms substituent positions. For example, in a fluorobenzothiazole analog, dihedral angles between benzyl and pyridinyl rings (6.5–34.0°) distinguished regioisomers .

- Electron density maps : Identify Cl/F positions in the benzyl ring, which may overlap in NMR spectra.

Basic Question: What solvents and reaction conditions minimize dimerization or polymerization during synthesis?

Methodological Answer:

- Dilute conditions (<0.1 M in THF or DMF) reduce intermolecular coupling.

- Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze side reactions.

- Low-temperature cyclization : Perform benzimidazole ring closure at 0–5°C to slow aggregation .

Advanced Question: How do steric effects from 5,6-dimethyl groups influence binding to biological targets?

Methodological Answer:

- Molecular docking : Compare binding poses of dimethylated vs. non-methylated analogs. Methyl groups may fill hydrophobic pockets (e.g., ATP-binding sites in kinases) or block solvent access.

- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to quantify steric hindrance effects. For example, dimethyl groups in related compounds increased target residence time by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.